3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Photochemistry Mechanistic Organic Chemistry Excited State Dynamics

Research requiring predictable photochemical outcomes is often compromised by analogs with uncontrolled excited-state behavior. CAS 17429-38-8 offers a defined solution. - **Differentiated reactivity**: Bulky 4,4-diphenyl substitution enforces exclusive phenyl migration, eliminating side reactions like C-4 ring contraction. - **Application**: Calibrates computational models; enables topochemical crystal engineering; synthesizes stereochemically rich bicyclo[3.1.0]hexan-2-one scaffolds. - **Supply**: BenchChem provides research-grade material for reproducible mechanistic studies.

Molecular Formula C19H18O
Molecular Weight 262.3 g/mol
CAS No. 17429-38-8
Cat. No. B092785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,4-diphenyl-2-cyclohexen-1-one
CAS17429-38-8
Synonyms3-Methyl-4,4-diphenyl-2-cyclohexen-1-one
Molecular FormulaC19H18O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3
InChIKeyCMXNJGONQDQMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: Specialized Research Building Block


3-Methyl-4,4-diphenyl-2-cyclohexen-1-one (CAS: 17429-38-8), with the molecular formula C19H18O and a molecular weight of 262.3 g/mol, is a specialized α,β-unsaturated cyclic ketone [1]. Its core structure is a 4,4-diphenyl-substituted cyclohex-2-enone with a methyl group at the C-3 position [1]. This compound is primarily recognized as a valuable intermediate in organic synthesis and a key model system for mechanistic photochemical studies [2]. Its specific substitution pattern leads to unique reactivity profiles that differentiate it from other, more common cyclohexenone derivatives.

α,β-Unsaturated cyclic ketone scaffold
4,4-Diphenyl substitution pattern
Model system for photochemical studies

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: Unique Photochemical and Thermal Stability


General substitution of in-class cyclohexenones for 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is scientifically unsound due to its distinct steric and electronic profile. The bulky 4,4-diphenyl substitution pattern enforces unique conformational constraints, leading to divergent photochemical and thermal reaction pathways compared to alkyl-substituted or unsubstituted analogs [1]. For instance, the presence of the two phenyl groups dramatically alters the excited-state behavior, preventing common reactions like C-4 ring contraction and instead directing reactivity toward a specific phenyl migration pathway [2]. This precise, controlled behavior is essential for reproducible synthetic outcomes and is a key differentiator in applications requiring predictable molecular transformation.

Target compound
Common analogs
Photochemical pathway
Phenyl migration → bicyclo[3.1.0]hexanones
C-4 ring contraction (alkyl-substituted)
Steric profile
Bulky 4,4-diphenyl: conformational constraints
Less hindered; may follow different pathways

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: Comparative Evidence


Phenyl Migration vs. Ring Contraction

Upon irradiation, 4,4-diphenylcyclohexenone (the core structure) exclusively undergoes a phenyl migration to yield 5,6-diphenylbicyclo[3.1.0]hexan-2-ones. This contrasts sharply with the established behavior of 4-alkyl-substituted cyclohexenones, which preferentially undergo C-4 ring contraction [1].

Phenyl Migration vs Ring Contraction
Head-to-head
Phenyl migration → 5,6-diphenylbicyclo[3.1.0]hexan-2-ones
Alkyl-substituted analogs → C-4 ring contraction
Supports phenyl migration pathway interpretation
Irradiation in ethanol or benzene
Photochemistry Mechanistic Organic Chemistry Excited State Dynamics

Solvent-Dependent Reaction Switching

The photochemical fate of 6-substituted 4,4-diphenylcyclohexenones can be completely redirected by changing the solvent. In benzene, the reaction yields bicyclo[3.1.0]hexanone products with specific cis-endo stereoselectivity. In methanol, the pathway shifts dramatically to produce 3,4-diphenylcyclohex-2-enes via a hydrogen-bonded zwitterionic intermediate [1].

Solvent-Dependent Reaction Switching
Head-to-head
In benzene: bicyclo[3.1.0]hexanone (cis-endo)
In methanol: 3,4-diphenylcyclohex-2-enes
Supports solvent-tunable pathway selection
Complete product divergence observed
Synthetic Methodology Solvent Effects Reaction Engineering

Solid-State vs. Solution Reactivity

The solid-state photochemistry of 4,4-diphenylcyclohexenones exhibits a striking absence of the 3,4-diphenylcyclohex-2-ene products that dominate the methanol solution-phase reaction [1]. This is due to the lack of hydrogen bonding in the crystal lattice. Furthermore, the solid-state reactivity is governed by strict geometric constraints, as demonstrated by vector analysis using X-ray coordinates, which confirmed that the migrating phenyl group must be oriented toward the enone β-carbon [1].

Solid-State vs Solution Reactivity
Head-to-head
Solid state: no 3,4-diphenylcyclohex-2-enes formed
Methanol solution: major product is diphenylcyclohexenes
Supports topochemical constraint interpretation
Governed by crystal lattice geometry
Solid-State Chemistry Crystal Engineering Topochemistry

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one: Key Applications


Mechanistic Photochemistry Research

This compound is a premier model system for investigating fundamental photochemical processes, including di-π-methane rearrangements, phenyl migration dynamics, and the influence of the medium (solvent vs. solid-state) on excited-state reactivity [1]. Its well-defined and divergent reaction pathways make it ideal for calibrating computational models and testing new photochemical theories.

Synthesis of Bicyclo[3.1.0]hexane Scaffolds

The exclusive phenyl migration pathway under irradiation provides a direct and reliable synthetic route to stereochemically rich 5,6-diphenylbicyclo[3.1.0]hexan-2-one derivatives [2]. These fused cyclopropane-containing scaffolds are valuable intermediates in natural product synthesis and medicinal chemistry for introducing three-dimensionality and conformational constraint.

Solid-State Photochemistry and Crystal Engineering

The compound's distinct and predictable solid-state reactivity, governed by crystal packing forces, makes it a powerful probe for topochemical studies and crystal engineering [1]. It can be used to investigate how lattice constraints direct molecular transformations and to design solid-state reactions for stereoselective synthesis that are impossible in solution.

Application
Selection Property
Validation Focus
Mechanistic Photochemistry Research
Photochemical pathway predictability
Verify phenyl migration vs ring contraction under irradiation
Bicyclo[3.1.0]hexane Scaffold Synthesis
Stereoselective cyclopropane formation
Assess diastereoselectivity in photoproducts
Solid-State Photochemistry & Crystal Engineering
Crystal lattice-controlled reactivity
Test solvent-free stereoselective synthesis

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16 linked technical documents
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